molecular formula C18H24FN5O2S B2662461 N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 899756-99-1

N,N-diethyl-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No.: B2662461
CAS No.: 899756-99-1
M. Wt: 393.48
InChI Key: QBOLBKAAMGNHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazin-3-amine group, a piperazin-1-yl group, and a 4-fluorophenylsulfonyl group . The exact structure can be found in chemical databases .

Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the chemical , have been synthesized and characterized for their antimicrobial properties. These compounds demonstrated in vitro activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Glucan Synthase Inhibition

Research into the structure-activity relationship of pyridazinone derivatives has led to the identification of compounds as β-1,3-glucan synthase inhibitors. These inhibitors are significant in the development of antifungal agents and have shown efficacy in in vivo models of Candida glabrata infection (Ting et al., 2011).

Radiochemical Applications

A rapid synthesis method for N,N'-disubstituted piperazines, including compounds with a fluorophenyl piperazine structure, has been developed. These compounds have applications in positron emission tomography (PET) studies, demonstrating their utility in medical imaging and diagnostics (Collins, Lasne, & Barré, 1992).

CO2 Capture

Semi-aqueous piperazine solutions have been characterized for their potential in CO2 capture. These solutions, composed of piperazine, water, and a physical solvent, have shown promising results in terms of CO2 absorption rate and capacity, addressing the issue of solid precipitation in aqueous piperazine solutions (Yuan & Rochelle, 2019).

Antiproliferative Activity Against Cancer Cell Lines

Synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been evaluated for their antiproliferative effects against various human cancer cell lines. Some of these compounds have shown potential as anticancer agents, warranting further research (Mallesha et al., 2012).

Properties

IUPAC Name

N,N-diethyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOLBKAAMGNHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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